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Compound of Interest

Compound Name: MM-401

cat. No.: B15579410

MM-401 is a potent, cell-permeable, macrocyclic peptidomimetic designed to inhibit the histone
H3K4 methyltransferase activity of MLL1.[1][2] It achieves this by disrupting the critical protein-
protein interaction between the MLL1 protein and WD repeat-containing protein 5 (WDR5).[1]
[2] This targeted disruption leads to cell cycle arrest, apoptosis, and myeloid differentiation in
leukemia cells with MLL1 translocations.[1][2]

Core Mechanism of Action

The MLL1 core complex is essential for methylating histone H3 at lysine 4 (H3K4), a mark
associated with active gene transcription. The interaction between MLL1 and WDR5 is crucial
for the integrity and catalytic activity of this complex. MM-401 was designed to mimic the "Win"
(WDR5-interacting) motif of MLL1, allowing it to bind with high affinity to a pocket on WDR5
where MLL1 would normally dock.[2] By competitively occupying this site, MM-401 prevents the
assembly of a functional MLL1-WDRS5 complex, thereby inhibiting H3K4 methylation and
downregulating the expression of key MLL1 target genes, such as the HOXA genes, which are
critical for leukemogenesis.[1]

Quantitative Data

The following table summarizes the key in vitro potency and efficacy data for the MM-401 MLL1
inhibitor.
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Parameter Value Description Reference
Measures the binding
Binding Affinity (Ki) to strength of MM-401 to
<1nM o [1]
WDR5 its direct target,
WDR5.
Concentration of MM-
401 required to inhibit
IC50 for WDR5-MLL1 _ _
) 0.9 nM 50% of the interaction  [1]
Interaction
between WDR5 and
MLL1 proteins.
Concentration of MM-
401 required to inhibit
50% of the MLL1
IC50 for MLL1 HMT _
o 0.32 uM histone [1]
Activity
methyltransferase
enzymatic activity in
vitro.
o MLL-rearranged cells MLL-rearranged cell
Cell Growth Inhibition _ _
(e.g., MOLM13, lines show high [2]
(GI50) L
MV4;11) sensitivity to MM-401.
_ Non-MLL cell lines are
o Non-MLL leukemia ) -
Cell Growth Inhibition largely insensitive,
cells (e.g., K562, [2]

(GI50)

HL60)

demonstrating

specificity.

Experimental Protocols

Detailed experimental protocols are based on the methodologies described in the primary
literature (Cao et al., Molecular Cell, 2014).

1. Competitive Fluorescence Polarization (FP) Assay for WDR5-MLL1 Interaction:

e Objective: To quantify the ability of MM-401 to disrupt the WDR5-MLL1 interaction.
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o Methodology:
o Afluorescently labeled peptide derived from the MLL1 Win motif is used as a tracer.

o Recombinant human WDRS5 protein is incubated with the tracer peptide. In the bound
state, the tracer's tumbling is slowed, resulting in a high FP signal.

o MM-401 is serially diluted and added to the WDR5-tracer mixture.

o As MM-401 competes with the tracer for binding to WDRS5, the tracer is displaced, tumbles
more rapidly, and the FP signal decreases.

o The IC50 value is calculated by plotting the FP signal against the concentration of MM-
401.

2. In Vitro Histone Methyltransferase (HMT) Assay:

» Objective: To measure the direct inhibitory effect of MM-401 on the enzymatic activity of the
MLL1 complex.

e Methodology:

o The MLL1 core complex (containing MLL1, WDR5, RbBP5, and Ash2L) is reconstituted
using recombinant proteins.

o The complex is incubated with a histone H3 substrate and the methyl donor S-adenosyl-L-
methionine (SAM), which is radiolabeled (e.g., with 3H).

o MM-401 is added at various concentrations.

o The reaction is allowed to proceed, and the incorporation of the radiolabeled methyl group
onto the histone substrate is measured using a scintillation counter after spotting the
reaction mixture onto filter paper.

o The IC50 value is determined by measuring the reduction in HMT activity at different MM-
401 concentrations.

3. Cell-Based Assays (Cell Cycle and Apoptosis):
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e Objective: To determine the downstream cellular consequences of MLL1 inhibition by MM-
401.

o Methodology:

o Cell Culture: MLL-rearranged leukemia cell lines (e.g., MOLM-13) and non-MLL control
cell lines are cultured under standard conditions.

o Treatment: Cells are treated with increasing concentrations of MM-401 or a negative
control compound (MM-NC-401) for a specified duration (e.g., 48 hours).[1]

o Cell Cycle Analysis: Cells are harvested, fixed in ethanol, and stained with a DNA
intercalating dye such as propidium iodide (PI). The DNA content per cell is then analyzed
by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases of the
cell cycle. A G1/S arrest is typically observed.[2]

o Apoptosis Analysis: Apoptosis is quantified using an Annexin V/PI staining assay followed
by flow cytometry. Annexin V binds to phosphatidylserine on the outer leaflet of the cell
membrane of apoptotic cells, while Pl enters and stains the DNA of late-stage apoptotic or
necrotic cells.

4. Western Blot for H3K4 Methylation:

o Objective: To confirm that MM-401 inhibits MLL1 activity within cells by measuring changes
in global H3K4 methylation.

o Methodology:
o Cells are treated with MM-401 (e.g., 20 uM for 48 hours).[1]
o Histones are extracted from the cell nuclei.
o Total histone extracts are separated by SDS-PAGE and transferred to a membrane.

o The membrane is probed with specific antibodies that recognize different methylation
states of H3K4 (e.g., H3K4mel, H3K4me2, H3K4me3) and an antibody for total Histone
H3 as a loading control.

© 2025 BenchChem. All rights reserved. 4 /14 Tech Support


https://www.benchchem.com/product/b15579410?utm_src=pdf-body
https://www.benchchem.com/product/b15579410?utm_src=pdf-body
https://www.benchchem.com/product/b15579410?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/24389101/
https://www.researchgate.net/publication/259586709_Targeting_MLL1_H3K4_Methyltransferase_Activity_in_Mixed-Lineage_Leukemia
https://www.benchchem.com/product/b15579410?utm_src=pdf-body
https://www.benchchem.com/product/b15579410?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/24389101/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15579410?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Adecrease in the signal for H3K4 methylation in MM-401-treated cells indicates target
engagement and inhibition of MLL1 activity.

Visualizations
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Caption: MM-401 competitively inhibits the MLL1-WDRS5 interaction, blocking H3K4
methylation.
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Caption: Workflow for evaluating the cellular effects of the MLL1 inhibitor MM-401.

Section 2: MM-401 (TNFR2 Agonist Antibody)

MM-401 is a humanized agonistic monoclonal antibody developed by Merrimack
Pharmaceuticals that targets the Tumor Necrosis Factor Receptor 2 (TNFR2).[3] It is being
investigated as a potential immunotherapy for cancer. The core mechanism involves providing
a co-stimulatory signal to T cells, leading to robust anti-tumor activity.

Core Mechanism of Action

TNFR2 is a co-stimulatory receptor predominantly expressed on highly suppressive tumor-
infiltrating regulatory T cells (Tregs) and effector T cells. The MM-401 antibody binds to TNFR2
with low nanomolar affinity.[1][3] Its mechanism is twofold:
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 Direct T-Cell Co-stimulation: As an agonist, MM-401 binding to TNFR2 on effector T cells
(such as CD8+ T cells) mimics the natural ligand (TNFa), providing a powerful co-stimulatory
signal. This enhances T-cell activation, proliferation, and cytokine production, boosting the
anti-tumor immune response.[4][5]

o Fc-Receptor Dependent Agonism and Effector Function: The anti-tumor activity of MM-401 is
dependent on the engagement of Fc-gamma receptors (FcyR) on other immune cells.[1] This
cross-linking of the antibody by FcyR-expressing cells (like macrophages or NK cells) is
thought to cluster TNFR2 receptors, leading to enhanced agonistic signaling. Furthermore,
this Fc engagement can mediate effector functions like Antibody-Dependent Cellular
Cytotoxicity (ADCC), potentially leading to the depletion of highly immunosuppressive,
TNFR2-expressing Tregs within the tumor microenvironment.[4]

This dual action aims to simultaneously enhance the function of tumor-killing effector cells while
reducing the population of suppressive immune cells.

Quantitative Data

Quantitative data for the preclinical MM-401 antibody is primarily derived from conference
abstracts and is less detailed than for the MLL1 inhibitor.
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Parameter Value | Observation Description Reference
o o Binds with high affinity
Binding Affinity Low nanomolar [1][3]
to human TNFR2.
A member of the TNF
Target TNFR2 (CD120b) [1]

receptor superfamily.

Induces T-cell co-

stimulation;

Upregulation of
Cellular Activity activation markers
and cytokine
production in CD4+

and CD8+ T cells.

Agonistic activity
comparable to other
co-stimulatory [41[5]

antibodies like anti-4-
1BB and anti-OX40.

Robust anti-tumor
activity in syngeneic
) ] murine tumor models,
In Vivo Efficacy
both as monotherapy
and in combination

with anti-PD-1.

A murine surrogate
antibody was used for
these preclinical

studies.

Activity is dependent
Mechanism on FcyR binding;
Dependency requires CD8+ T cells

and NK cells.

Experiments using
mutant-Fc antibodies

and in FcyR knockout  [1]
mice confirmed this

dependency.

Experimental Protocols

The methodologies for the TNFR2 antibody are inferred from conference abstracts and

represent standard immunological assays. Detailed, step-by-step protocols are not publicly

available.

1. In Vitro T-Cell Activation Assay:

o Objective: To assess the co-stimulatory capacity of MM-401 on human T cells.
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o Methodology:

o CD4+ and CD8+ T cells are isolated from healthy human peripheral blood mononuclear
cells (PBMCs).

o T cells are provided a primary stimulus through their T-cell receptor (TCR), typically using
anti-CD3 antibodies.

o MM-401 is added as a co-stimulatory signal.
o After a period of incubation (e.g., 72 hours), T-cell activation is measured by quantifying:
» Proliferation: Using assays like CFSE dilution by flow cytometry.

» Activation Markers: Surface expression of markers like CD25 and CDG69 by flow
cytometry.

» Cytokine Production: Release of cytokines like IFN-y and TNF-a into the supernatant,
measured by ELISA or multiplex bead array.

2. Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay:

o Objective: To determine if MM-401 can mediate the killing of TNFR2-expressing target cells
by effector cells.

o Methodology:
o Target Cells: A cell line expressing high levels of TNFR2 is used.
o Effector Cells: Natural Killer (NK) cells are isolated from healthy donors.

o Target cells are labeled (e.g., with Calcein-AM) and then incubated with NK cells in the
presence of MM-401.

o If ADCC occurs, NK cells will lyse the target cells, releasing the label into the supernatant,
which can be quantified by fluorescence.

3. Syngeneic Mouse Tumor Models:
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o Objective: To evaluate the in vivo anti-tumor efficacy of a surrogate anti-mouse TNFR2
antibody.

o Methodology:

o Immunocompetent mice (e.g., BALB/c or C57BL/6) are implanted with a syngeneic tumor
cell line (e.g., CT26 colon carcinoma).

o Once tumors are established, mice are treated with the surrogate antibody, an isotype
control antibody, or a combination with other immunotherapies (e.g., anti-PD-1).

o Tumor growth is monitored over time using caliper measurements.

o To investigate the mechanism, studies may include depletion of specific immune cell
subsets (e.g., CD8+ T cells, NK cells) using depleting antibodies to see if the anti-tumor
effect is lost.

Visualizations
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Caption: MM-401 acts as a TNFR2 agonist, co-stimulating effector T cells.
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Caption: Logical relationships in the dual mechanism of action of the MM-401 TNFR2 antibody.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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